molecular formula C22H26N8O2 B2444570 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide CAS No. 1797092-45-5

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide

Cat. No. B2444570
CAS RN: 1797092-45-5
M. Wt: 434.504
InChI Key: MFTAYJVQMTURSK-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N8O2 and its molecular weight is 434.504. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide is part of the class of compounds that undergo extensive metabolic processes in the human body. Studies on related compounds indicate they are generally well absorbed and eliminated largely by metabolism catalyzed by enzymes like CYP3A4/3A5. For instance, a study on the metabolism and disposition of a similar compound, CP-945,598, a cannabinoid CB1 receptor antagonist, revealed that it is well absorbed and undergoes extensive metabolism, primarily through N-de-ethylation, amide hydrolysis, N-hydroxylation, piperidine ring hydroxylation, and ribose conjugation (Miao et al., 2012). This extensive metabolism implies a complex interaction with the body's biochemical pathways, possibly affecting its pharmacokinetics and pharmacodynamics.

Therapeutic Potential

Compounds structurally related to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide, especially those interacting with receptors like 5-HT1A, have been explored for their therapeutic potential in conditions such as anxiety and mood disorders. For instance, a study using a novel, selective, silent 5-HT(1A) antagonist, DU 125530, demonstrated its potential in treating anxiety and mood disorders, indicating a dose-dependent occupancy and minimal acute side effects (Rabiner et al., 2002). Similarly, new arylpiperazine derivatives have shown anxiolytic effects, suggesting their action on 5-HT1A receptors and the GABAergic system, along with antioxidant activity (Kędzierska et al., 2019). These findings highlight the potential of compounds like 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide in developing treatments for neurological and psychological conditions.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O2/c31-22(25-18-3-5-19(6-4-18)28-10-12-32-13-11-28)17-2-1-9-29(14-17)20-7-8-21(27-26-20)30-16-23-15-24-30/h3-8,15-17H,1-2,9-14H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTAYJVQMTURSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-morpholinophenyl)piperidine-3-carboxamide

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